molecular formula C9H7F3N4O B2987690 4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 672951-58-5

4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No. B2987690
CAS RN: 672951-58-5
M. Wt: 244.177
InChI Key: OWADIAVQZOVZHY-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The distinctive physical–chemical properties observed in this class of compounds are thought to be due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Multifunctional Properties and Synthesis

Compounds such as 5H-Chromeno[2,3-b]pyridines, which share a similar structural motif with the target compound, are known for their industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the synthesis of a chromeno[2,3-b]pyridine derivative using a multicomponent reaction, demonstrating good yield and providing insights into its ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for understanding the pharmacokinetic behavior of such compounds (Ryzhkova et al., 2023).

Structural and Reactivity Studies

Katritzky et al. (1995) investigated the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, a compound with a similar pyridine-based structure, showcasing the transformation into various derivatives. This research provides a basis for understanding the reactivity patterns that might be applicable to 4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile derivatives (Katritzky et al., 1995).

Applications in Synthesizing New Analogues

Research by Sukach et al. (2015) on the synthesis of new trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones indicates the potential for creating new compounds with significant biological activity. The study highlights the utility of trifluoromethylated compounds in synthesizing biologically relevant analogues, suggesting potential research avenues for the target compound (Sukach et al., 2015).

Corrosion Inhibition

Ansari et al. (2017) explored the corrosion inhibition performance of chromenopyridine derivatives, indicating the potential for similar structures to serve as environmentally friendly corrosion inhibitors. This application is crucial for industrial settings, where material longevity and environmental impact are significant concerns (Ansari et al., 2017).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4,6-diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(14)4(2-13)7(15)16-8(3)17-5/h5H,1H2,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWADIAVQZOVZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=C(C(=C21)N)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

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